molecular formula C27H31N5O B2824615 3-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,1-diphenylurea CAS No. 1903873-87-9

3-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,1-diphenylurea

Katalognummer: B2824615
CAS-Nummer: 1903873-87-9
Molekulargewicht: 441.579
InChI-Schlüssel: SUHKBQQLFPEBHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,1-diphenylurea” is a derivative of quinazoline . Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties .


Synthesis Analysis

The synthesis of quinazoline derivatives often starts from 3-phenylquinazoline-2,4 (1 H ,3 H )-dithione . The structures of the new compounds are inferred based on mass spectral, infrared, and NMR spectral data as well as elemental analytical data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives include the reaction of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation of the produced compound with phosphorus pentasulphide .

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Antihypertensive Applications

A study on piperidine derivatives that incorporate a quinazoline ring system indicates a potential for antihypertensive applications. These compounds were synthesized and evaluated for their ability to induce hypotension in spontaneously hypertensive rat models, showcasing the therapeutic potential of structurally related compounds for managing hypertension (Takai et al., 1986).

Antimicrobial and Anticancer Research

The exploration of piperidine derivatives also extends to antimicrobial and anticancer research. For example, the synthesis and evaluation of temafloxacin hydrochloride, a compound belonging to the 4-pyridone-3-carboxylic acid class of antibacterial agents, demonstrate the broad-spectrum antimicrobial potential of such molecules. Although this study focused on temafloxacin's enantiomers, it underscores the structural versatility and therapeutic promise of piperidine and quinazoline derivatives in developing new treatments (Chu et al., 1991).

Material Science and Molecular Structure Analysis

Compounds with piperidine and quinazoline motifs are also of interest in material science and molecular structure analysis. For instance, the synthesis of a novel quinolinone derivative and its extensive characterization using X-ray crystallography, density functional theory (DFT), and various spectroscopic methods have provided insights into the molecular geometry, electronic structure, and potential applications of such molecules in material science and as molecular probes (Fatma et al., 2017).

Enantioselective Synthesis for Drug Development

The enantioselective synthesis of CGRP receptor inhibitors, featuring a complex piperidine-based structure, illustrates the application of these chemical frameworks in developing targeted therapies. Such synthetic strategies, aiming for high stereochemical control, enable the creation of potent pharmaceutical agents with specific biological activities (Cann et al., 2012).

Zukünftige Richtungen

The future directions for research on “3-[1-(2-Methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,1-diphenylurea” and similar compounds could include further exploration of their biological activities and potential applications in treating various diseases . Additionally, more research could be done to fully understand their mechanisms of action .

Eigenschaften

IUPAC Name

3-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1,1-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O/c1-20-28-25-15-9-8-14-24(25)26(29-20)31-18-16-21(17-19-31)30-27(33)32(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-7,10-13,21H,8-9,14-19H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHKBQQLFPEBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.